2,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-3-carboxamide
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Overview
Description
2,5-Dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-3-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features multiple chlorine atoms and a thiophene ring, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2,5-dichlorothiophene with appropriate reagents under controlled conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The final step involves the reaction of the intermediate product with 4-chloro-2-aminophenyl to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- 2,5-Dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
Uniqueness
Compared to similar compounds, 2,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it particularly valuable in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl4NO2S/c19-9-5-6-14(23-18(25)12-8-15(21)26-17(12)22)11(7-9)16(24)10-3-1-2-4-13(10)20/h1-8H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPHOGXEYRTOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(SC(=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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